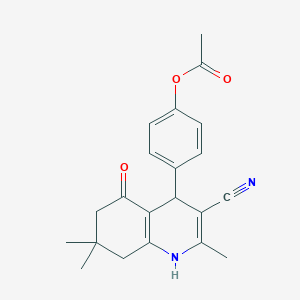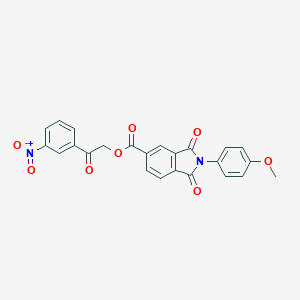![molecular formula C28H26N2O8S B405285 ETHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405285.png)
ETHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of ETHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolopyrimidine core with a benzaldehyde derivative.
Acetylation of hydroxyl groups: This step involves the acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst.
Esterification: This step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
Ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, using reagents such as halogens or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein interactions, providing insights into biological processes.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism of action of ETHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. The molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine core structure and have similar chemical properties and applications.
Benzylidene derivatives: These compounds contain the benzylidene group and exhibit similar reactivity and biological activity.
Acetylated compounds: These compounds have acetylated hydroxyl groups and are used in similar chemical and biological applications.
The uniqueness of ETHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various fields of scientific research.
Eigenschaften
Molekularformel |
C28H26N2O8S |
|---|---|
Molekulargewicht |
550.6g/mol |
IUPAC-Name |
ethyl (2Z)-2-[(2,4-diacetyloxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H26N2O8S/c1-6-36-27(34)24-15(2)29-28-30(25(24)18-7-10-20(35-5)11-8-18)26(33)23(39-28)13-19-9-12-21(37-16(3)31)14-22(19)38-17(4)32/h7-14,25H,6H2,1-5H3/b23-13- |
InChI-Schlüssel |
CPRGVNRMJWPGPY-QRVIBDJDSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=C(C=C(C=C4)OC(=O)C)OC(=O)C)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(C=C(C=C4)OC(=O)C)OC(=O)C)S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(C=C(C=C4)OC(=O)C)OC(=O)C)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-nitrophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405204.png)


![4-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B405207.png)

![2-Benzyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B405212.png)
![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B405213.png)


![Benzyl 1-{4-nitrobenzyl}-2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethylcarbamate](/img/structure/B405218.png)
![2-[(2,2-diphenylacetyl)amino]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)propanamide](/img/structure/B405219.png)
![12-(3-iodophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B405222.png)

![N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE](/img/structure/B405225.png)
